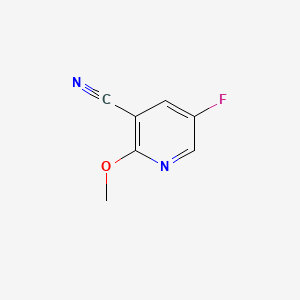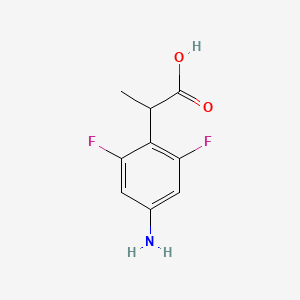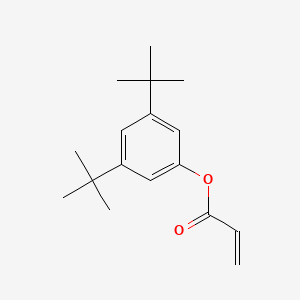
3,5-Di-tert-butilfenil acrilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butylphenyl acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acrylate group attached to the phenyl ring
Aplicaciones Científicas De Investigación
3,5-Di-tert-butylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and resistance to oxidation.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Studies: It can be used as a model compound to study the effects of steric hindrance on chemical reactivity and molecular interactions.
Industrial Applications: The compound is used in the production of specialty polymers and resins for various industrial applications.
Mecanismo De Acción
Target of Action
Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .
Mode of Action
It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species
Biochemical Pathways
Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.
Result of Action
Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylphenyl acrylate typically involves the esterification of 3,5-Di-tert-butylphenol with acrylic acid or its derivatives. One common method is the reaction of 3,5-Di-tert-butylphenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: In an industrial setting, the production of 3,5-Di-tert-butylphenyl acrylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.
Major Products Formed:
Polymerization: Polymers with acrylate backbones.
Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.
Substitution: Substituted derivatives of 3,5-Di-tert-butylphenyl acrylate.
Comparación Con Compuestos Similares
3,5-Di-tert-butylphenol: Similar structure but lacks the acrylate group.
Phenyl acrylate: Lacks the tert-butyl groups on the phenyl ring.
2,6-Di-tert-butylphenyl acrylate: Similar structure but with tert-butyl groups at different positions.
Uniqueness: 3,5-Di-tert-butylphenyl acrylate is unique due to the combination of the sterically hindered tert-butyl groups and the reactive acrylate group. This combination imparts specific properties to the compound, such as increased thermal stability and resistance to oxidation, making it valuable in the synthesis of high-performance polymers and materials.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRUVMAYZGSHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676548 |
Source


|
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-25-1 |
Source


|
| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

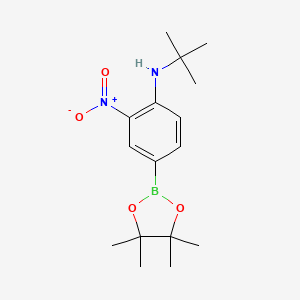
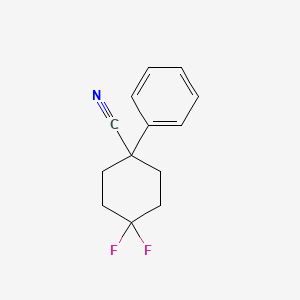
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
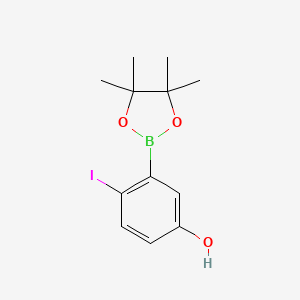
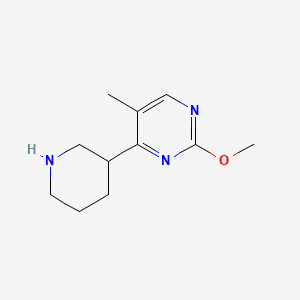
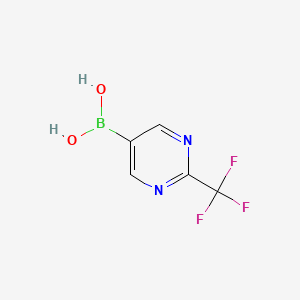
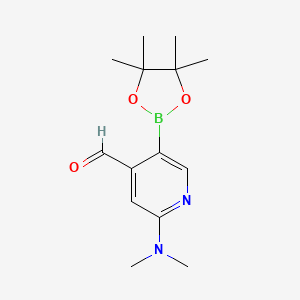
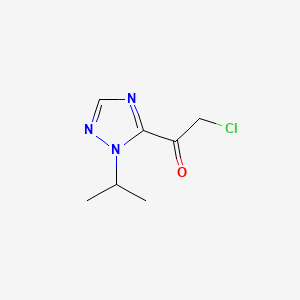
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)
